Cas no 1052103-95-3 (1H-Pyrazole-4-carboxylic acid, 1-(4-penten-1-yl)-, ethyl ester)

1H-Pyrazole-4-carboxylic acid, 1-(4-penten-1-yl)-, ethyl ester is a specialized pyrazole derivative with a pentenyl substituent and an ethyl ester functional group. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in the construction of heterocyclic frameworks. The presence of the 4-pentenyl chain offers potential for further functionalization via olefin metathesis or other coupling reactions, while the ethyl ester enhances solubility and facilitates downstream modifications. Its structural features make it a valuable intermediate for pharmaceutical and agrochemical research, where pyrazole-based scaffolds are widely utilized. The compound is typically handled under controlled conditions due to its reactive nature.
1H-Pyrazole-4-carboxylic acid, 1-(4-penten-1-yl)-, ethyl ester structure
1052103-95-3 structure
Product Name:1H-Pyrazole-4-carboxylic acid, 1-(4-penten-1-yl)-, ethyl ester
CAS No:1052103-95-3
MF:C11H16N2O2
MW:208.256942749023
CID:5205562
Update Time:2025-06-11

1H-Pyrazole-4-carboxylic acid, 1-(4-penten-1-yl)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxylic acid, 1-(4-penten-1-yl)-, ethyl ester
    • Inchi: 1S/C11H16N2O2/c1-3-5-6-7-13-9-10(8-12-13)11(14)15-4-2/h3,8-9H,1,4-7H2,2H3
    • InChI Key: NOFHNXKXKAITAN-UHFFFAOYSA-N
    • SMILES: N1(CCCC=C)C=C(C(OCC)=O)C=N1

1H-Pyrazole-4-carboxylic acid, 1-(4-penten-1-yl)-, ethyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1325221-1g
Ethyl 1-(pent-4-en-1-yl)-1H-pyrazole-4-carboxylate
1052103-95-3 98%
1g
¥13272.00 2024-08-09

Additional information on 1H-Pyrazole-4-carboxylic acid, 1-(4-penten-1-yl)-, ethyl ester

Research Brief on 1H-Pyrazole-4-carboxylic acid, 1-(4-penten-1-yl)-, ethyl ester (CAS: 1052103-95-3): Recent Advances and Applications

The compound 1H-Pyrazole-4-carboxylic acid, 1-(4-penten-1-yl)-, ethyl ester (CAS: 1052103-95-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structural features, including the pyrazole ring and the pentenyl side chain, make it a promising candidate for further investigation.

Recent studies have highlighted the role of 1H-Pyrazole-4-carboxylic acid derivatives as key intermediates in the synthesis of biologically active molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a precursor in the development of novel kinase inhibitors. The study reported that the ethyl ester moiety enhances the compound's stability and bioavailability, making it suitable for further derivatization. Additionally, the presence of the pentenyl group allows for facile functionalization, enabling the creation of diverse chemical libraries for high-throughput screening.

In another groundbreaking study, researchers explored the anti-inflammatory properties of 1H-Pyrazole-4-carboxylic acid, 1-(4-penten-1-yl)-, ethyl ester. The compound was found to inhibit key pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. These findings suggest its potential as a lead compound for the development of new anti-inflammatory drugs. The study also emphasized the importance of the pyrazole core in mediating these effects, as it interacts with specific binding sites on inflammatory proteins.

From a synthetic chemistry perspective, advancements have been made in the efficient production of this compound. A 2022 patent application detailed a novel catalytic method for the synthesis of 1H-Pyrazole-4-carboxylic acid derivatives, including the title compound, with high yield and purity. This method utilizes a palladium-catalyzed coupling reaction, which significantly reduces the production cost and environmental impact compared to traditional methods. Such innovations are critical for scaling up production to meet the demands of preclinical and clinical studies.

Looking ahead, the potential applications of 1H-Pyrazole-4-carboxylic acid, 1-(4-penten-1-yl)-, ethyl ester extend beyond its current uses. Ongoing research is investigating its role in targeted drug delivery systems, where its chemical properties could be leveraged to improve the specificity and efficacy of therapeutic agents. Furthermore, computational studies are being conducted to predict its interactions with various biological targets, which could uncover new therapeutic avenues. The compound's versatility and promising preliminary data make it a focal point for future research in chemical biology and drug development.

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